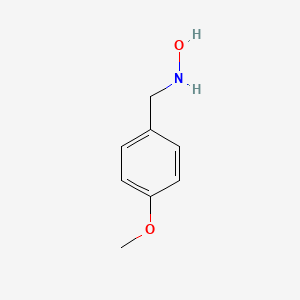

N-(4-Methoxybenzyl)hydroxylamine

Description

Contextual Significance of Hydroxylamine (B1172632) Scaffolds in Organic and Medicinal Chemistry

Hydroxylamine derivatives represent a class of organic compounds characterized by the N-O single bond, a feature that imparts unique reactivity and utility in chemical synthesis and drug discovery. In organic chemistry, these scaffolds are versatile intermediates and reagents. For instance, they are pivotal in the α-ketoacid-hydroxylamine (KAHA) ligation for chemical protein synthesis, a powerful tool for constructing large, complex proteins. mdpi.com The inherent reactivity of the hydroxylamine group allows it to participate in a variety of transformations, including oxidation to form nitroso or nitro compounds and reduction to primary amines.

In medicinal chemistry, the hydroxylamine moiety has gained significant attention as a "structural alert," a term often associated with potential toxicity. nih.gov However, recent research has demonstrated that incorporating this functional group into drug scaffolds can enhance pharmacological properties without the commonly assumed toxicity. nih.gov Trisubstituted hydroxylamines, for example, have been successfully used as bioisosteres to improve drug characteristics while avoiding an increase in molecular weight. nih.gov The "NH-OH" moiety is also recognized as an important radical scavenger and has been identified as a key component in the development of specific antimicrobial agents that target enzymes like ribonucleotide reductase (RNR). acs.org This enzyme is crucial for DNA synthesis and repair, making its inhibition a viable strategy for halting cell proliferation in pathogens. acs.org The exploration of novel scaffolds, including those based on hydroxylamine, is essential for developing more selective and efficient drug candidates for a range of diseases, from cancers to infectious diseases. nih.gov

Overview of the 4-Methoxybenzyl Moiety as a Strategic Chemical Motif

The 4-methoxybenzyl (PMB) group is a widely employed functional group in multi-step organic synthesis, primarily serving as a protecting group for various functionalities, most notably alcohols and carboxylic acids. nih.govchem-station.com Its strategic importance stems from its stability across a broad spectrum of reaction conditions, yet it can be selectively removed under specific, mild conditions. nih.gov This balance of stability and selective lability makes it a "workhorse" protecting group in the synthesis of complex molecules. nih.gov

The PMB group is typically introduced via reactions like the Williamson ether synthesis or by reacting an alcohol with a PMB-trichloroacetimidate under acidic conditions, the latter being suitable for base-sensitive substrates. chem-station.com A key advantage of the PMB group over similar protecting groups, such as the benzyl (B1604629) (Bn) group, is its susceptibility to oxidative cleavage. chem-station.com Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can efficiently deprotect a PMB-protected alcohol, often leaving other protecting groups like benzyl ethers intact. chem-station.com This orthogonality is a cornerstone of modern protective group strategy in complex synthesis. Furthermore, the electron-donating nature of the methoxy (B1213986) group can influence the reactivity of adjacent functional groups, a property that has been harnessed to stabilize molecules during subsequent synthetic transformations. chem-station.com

Distinctions and Interrelations within O- and N-Substituted Methoxybenzylhydroxylamines in Contemporary Research

Within the family of methoxybenzylhydroxylamines, a fundamental distinction exists between N-substituted and O-substituted isomers. This structural difference, determined by whether the 4-methoxybenzyl group is attached to the nitrogen or the oxygen atom of the hydroxylamine core, significantly influences the molecule's chemical properties and applications.

N-(4-Methoxybenzyl)hydroxylamine features the benzyl group bonded directly to the nitrogen atom. This compound is recognized as a versatile synthetic intermediate. Its structure allows for reactions such as oxidation to nitroso compounds or reduction to the corresponding primary amine, 4-methoxybenzylamine. It serves as a precursor in the synthesis of more complex molecules, including those with potential antibacterial activity.

Conversely, O-(4-Methoxybenzyl)hydroxylamine has the benzyl group attached to the oxygen atom. This isomer is also a key intermediate in pharmaceutical and chemical research, frequently used in its hydrochloride salt form for enhanced stability and handling. fishersci.cathermofisher.com The placement of the substituent on the oxygen atom alters the electronic environment and steric accessibility of the amine, leading to different reactivity profiles compared to its N-substituted counterpart.

| Property | This compound | O-(4-Methoxybenzyl)hydroxylamine |

| CAS Number | 51307-59-6 sigmaaldrich.com | 21038-22-2 nih.gov |

| Molecular Formula | C₈H₁₁NO₂ nih.gov | C₈H₁₁NO₂ nih.gov |

| Molecular Weight | 153.18 g/mol sigmaaldrich.com | 153.18 g/mol nih.gov |

| IUPAC Name | This compound sigmaaldrich.com | O-[(4-methoxyphenyl)methyl]hydroxylamine nih.gov |

| Point of Substitution | Nitrogen | Oxygen |

Prevalence of O-(4-Methoxybenzyl)hydroxylamine in Academic Literature and its Functional Relevance

O-(4-Methoxybenzyl)hydroxylamine and its hydrochloride salt appear frequently in academic and patent literature, where they are utilized as crucial building blocks and analytical reagents. fishersci.canih.govnih.gov A significant application is in the derivatization of complex biomolecules to facilitate their analysis. For example, its hydrochloride salt is used to react with monosaccharides, forming oximes that enhance detection in High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This functional relevance highlights its role in glycobiology and analytical chemistry. In synthetic chemistry, it is employed as a protected form of hydroxylamine and serves as an intermediate for creating a variety of pharmaceutical compounds and research chemicals. fishersci.ca

Research Objectives and Scope of Academic Inquiry

The primary objective driving research into this compound and its related derivatives is the development of novel synthetic methodologies and the discovery of new bioactive molecules. nih.gov Academic inquiry focuses on leveraging the unique chemical properties imparted by the hydroxylamine scaffold and the 4-methoxybenzyl moiety. nih.gov Researchers aim to synthesize complex molecular architectures, including potential therapeutics like antibacterial agents, by using these compounds as versatile intermediates. acs.org

The scope of this research is broad, spanning from fundamental organic synthesis to applied medicinal chemistry. Key areas of investigation include exploring the structure-activity relationships of hydroxylamine-containing molecules to optimize their biological effects and minimize potential toxicity. nih.govnih.gov Furthermore, there is a continued effort to expand the synthetic chemist's toolbox by designing new protecting group strategies and chemoselective reactions involving these scaffolds. mdpi.comnih.gov The study of positional isomers, such as comparing N- and O-substituted derivatives, is crucial for understanding how subtle structural changes can profoundly impact a molecule's reactivity and function, thereby enabling more precise molecular design in drug discovery and material science.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPYPWDKUTWCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447964 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51307-59-6 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Methoxybenzyl Hydroxylamine and Analogues

Strategies for O-Substitution via Hydroxylamine (B1172632) Reactivity

O-substitution of hydroxylamine is a primary strategy for the synthesis of N-(4-Methoxybenzyl)hydroxylamine, where the 4-methoxybenzyl group is attached to the oxygen atom. This section details several key protocols for achieving this transformation.

Mitsunobu Reaction Protocols for O-Alkylation and Subsequent Deprotection

The Mitsunobu reaction is a powerful and versatile method for the O-alkylation of N-hydroxy compounds, such as N-hydroxyphthalimide, with alcohols like 4-methoxybenzyl alcohol. chemicalbook.comrsc.org This reaction proceeds via a redox condensation mechanism, typically employing a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scispace.comresearchgate.net The reaction activates the alcohol, allowing for nucleophilic attack by the N-hydroxyphthalimide.

The initial product, N-(4-methoxybenzyloxy)phthalimide, serves as a stable, protected intermediate. The phthalimide (B116566) protecting group can then be efficiently removed by hydrazinolysis, using reagents like hydrazine (B178648) hydrate (B1144303), to yield the desired O-(4-methoxybenzyl)hydroxylamine. chemicalbook.comrsc.org This two-step sequence is a reliable method for preparing O-alkylated hydroxylamines. nih.gov

Table 1: Typical Conditions for Mitsunobu Reaction and Deprotection

| Step | Reagents | Solvent | Temperature | Yield |

| O-Alkylation | 4-Methoxybenzyl alcohol, N-Hydroxyphthalimide, PPh3, DEAD/DIAD | THF, Toluene | 0 °C to Room Temp | High |

| Deprotection | N-(4-methoxybenzyloxy)phthalimide, Hydrazine hydrate | THF, Methanol | Room Temperature | 70-85% rsc.org |

Reaction of p-Methoxybenzyl Chloride with Hydroxylamine Hydrochloride

A more direct approach to O-(4-methoxybenzyl)hydroxylamine involves the reaction of p-methoxybenzyl chloride with hydroxylamine hydrochloride. chemicalbook.com This method relies on the nucleophilic nature of the hydroxylamine to displace the chloride from the benzylic position. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed and to deprotonate the hydroxylamine, increasing its nucleophilicity. This method offers a straightforward pathway to the target compound, avoiding the need for a protection-deprotection sequence.

Direct Alkylation of Hydroxylamine or its Salts

Direct alkylation of hydroxylamine or its salts with an appropriate alkylating agent, such as 4-methoxybenzyl chloride, represents another synthetic strategy. nih.gov This method can be effective but may sometimes lead to a mixture of N- and O-alkylated products, as well as over-alkylation. Careful control of reaction conditions, such as the choice of solvent, base, and temperature, is crucial to favor the desired O-alkylation product. Using a protected hydroxylamine derivative, like N,N'-di-tert-butoxycarbonylhydroxylamine, can offer a cleaner reaction, followed by acidic removal of the protecting groups. nih.gov

Approaches for N-Substitution in Hydroxylamine Systems

For the synthesis of analogues where the 4-methoxybenzyl group or other substituents are attached to the nitrogen atom, different synthetic strategies are employed. These methods are crucial for creating N-substituted hydroxylamine derivatives.

Palladium-Catalyzed Buchwald–Hartwig Amination Reactions with Halo-Pyridines

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the N-arylation of hydroxylamines. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to synthesize N-aryl hydroxylamines by reacting an O-protected hydroxylamine, such as O-(4-methoxybenzyl)hydroxylamine, with a halo-pyridine. The reaction typically utilizes a palladium catalyst in combination with a suitable phosphine ligand. This methodology provides a versatile route to a wide range of N-heteroaryl hydroxylamine derivatives.

Table 2: Key Components for Buchwald-Hartwig Amination of Hydroxylamines

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyzes the C-N bond formation |

| Phosphine Ligand | BippyPhos, XPhos | Stabilizes the palladium catalyst and facilitates the reaction |

| Base | Cs2CO3, K3PO4 | Activates the hydroxylamine nucleophile |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Reductive Amination Protocols for N-Alkylated Hydroxylamines

Reductive amination is a highly effective one-pot method for the synthesis of N-alkylated hydroxylamines. organic-chemistry.org This reaction involves the condensation of an O-alkylhydroxylamine, such as O-(4-methoxybenzyl)hydroxylamine, with an aldehyde or ketone to form an intermediate oxime or nitrone. This intermediate is then reduced in situ to the corresponding N-alkylated hydroxylamine. chemicalbook.comscispace.com

A common and mild reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is selective for the reduction of the iminium ion intermediate over the starting carbonyl compound. chemicalbook.cominterchim.fr This method avoids the issue of over-alkylation that can occur with direct alkylation methods. chemicalbook.com

Table 3: Example of Reductive Amination

| Aldehyde | Hydroxylamine | Reducing Agent | Solvent | pH | Yield |

| Benzaldehyde | Ethylamine | Sodium Cyanoborohydride | Methanol | ~6 | 91% interchim.fr |

Condensation Reactions of Carbonyl Compounds with N-Monosubstituted Hydroxylamines

The reaction between carbonyl compounds (aldehydes and ketones) and N-monosubstituted hydroxylamines, such as this compound, represents a fundamental transformation in organic chemistry. This nucleophilic addition reaction is a cornerstone for the synthesis of oximes. The process is typically catalyzed by acid and involves the addition of the nucleophilic nitrogen atom of the hydroxylamine to the electrophilic carbonyl carbon. ncert.nic.in

Compared to simple amines, hydroxylamines and their N-substituted derivatives are particularly reactive and the equilibrium strongly favors the formation of the dehydrated oxime product. wikipedia.org For this compound, this reaction provides a direct route to N-(4-Methoxybenzyl)oxy-imines, which are valuable intermediates in further synthetic applications.

The reaction can be generalized as follows: R'R''C=O + H₂N-O-CH₂-C₆H₄-OCH₃ → R'R''C=N-O-CH₂-C₆H₄-OCH₃ + H₂O (Ketone/Aldehyde) + (this compound) → (O-benzyl oxime ether)

One-Pot Synthetic Procedures for N-Substituted Amidoximes utilizing Hydroxylamine Analogues

The synthesis of N-substituted amidoximes, which are crucial precursors for various bioactive molecules, has traditionally involved complex multi-step procedures. nih.gov However, modern methodologies have enabled their efficient one-pot synthesis from readily available starting materials, utilizing hydroxylamine analogues. A particularly effective method involves the Ph₃P–I₂-mediated dehydrative condensation. nih.govrsc.org

This approach allows for the direct conversion of secondary amides into N-substituted amidoximes under mild conditions and with short reaction times. nih.govrsc.org The process can even be extended to a direct one-pot synthesis starting from carboxylic acids or acid chlorides, which are converted in situ to the corresponding amide before the condensation step. rsc.org The reaction is initiated by forming a reactive imidoyl intermediate from the amide, which is then displaced by hydroxylamine hydrochloride to yield the desired N-substituted amidoxime (B1450833). nih.govrsc.org This protocol is applicable to a wide range of substrates, including those that would lead to analogues of this compound. nih.govrsc.org

The versatility of this one-pot procedure is highlighted by its application to various starting materials, as shown in the table below.

| Starting Material | Amine | Hydroxylamine Source | Product | Yield (%) |

| N-phenylbenzamide | - | Hydroxylamine hydrochloride | N'-hydroxy-N-phenylbenzimidamide | 95% |

| Benzoyl chloride | Aniline | Hydroxylamine hydrochloride | N'-hydroxy-N-phenylbenzimidamide | 89% |

| Benzoic acid | Aniline | Hydroxylamine hydrochloride | N'-hydroxy-N-phenylbenzimidamide | 82% |

| N-(p-tolyl)benzamide | - | Hydroxylamine hydrochloride | N'-hydroxy-N-(p-tolyl)benzimidamide | 96% |

| N-benzylbenzamide | - | Hydroxylamine hydrochloride | N-benzyl-N'-hydroxybenzimidamide | 92% |

This table presents illustrative yields for the one-pot synthesis of various N-substituted amidoximes, demonstrating the efficiency of the Ph₃P–I₂-mediated dehydrative condensation method. Data is representative of findings from cited literature. nih.govrsc.org

Solid-Phase Synthesis Techniques for Hydroxylamine Compounds and Derivatives

Solid-phase synthesis offers a powerful platform for the high-throughput generation of chemical libraries, and these techniques have been successfully applied to hydroxylamine compounds and their derivatives. google.com This approach minimizes the need for intermediate purification steps, thereby accelerating the discovery of novel compounds. google.com Several key strategies have been developed for the solid-phase synthesis of hydroxylamine derivatives, particularly hydroxamic acids. nih.govnih.gov

One common method involves the immobilization of a hydroxylamine, such as this compound, onto a solid support resin. nih.gov This can be achieved through either an oxygen linkage (O-linking) or a nitrogen linkage (N-linking). nih.gov The resin-bound hydroxylamine can then be reacted with a variety of building blocks. A final cleavage step releases the desired products from the support. google.com Another approach involves preparing a resin-bound ester and then cleaving it with a hydroxylamine derivative to form the hydroxamic acid in solution. nih.gov These methods are central to combinatorial chemistry, enabling the rapid creation of large, diverse collections of molecules for screening purposes. google.com

| Strategy | Description | Key Feature |

| Resin-Bound Ester Cleavage | A carboxylic acid is attached to a solid support as an ester. The ester is then cleaved by a hydroxylamine derivative in solution. | The hydroxylamine-containing compound is formed in the final cleavage step. |

| O-Linking | The hydroxylamine is attached to the solid support via its oxygen atom. Subsequent reactions modify the molecule. | Allows for modification at the nitrogen atom of the hydroxylamine. |

| N-Linking | The hydroxylamine is attached to the solid support via its nitrogen atom. Subsequent reactions modify the molecule. | Allows for modification at the oxygen atom of the hydroxylamine. |

| Precursor Modification | A precursor molecule is bound to the resin and chemically modified in one or more steps to introduce the hydroxylamine or hydroxamic acid moiety. | Offers flexibility in the synthetic route on the solid support. |

This table summarizes the primary strategies employed in the solid-phase synthesis of hydroxylamine derivatives. nih.govnih.gov

Synthesis of Heterocyclic Scaffolds Incorporating Methoxybenzylhydroxylamine Moieties

The incorporation of the this compound moiety into heterocyclic scaffolds is a significant strategy for generating novel chemical entities with potential biological activity. The amidoximes synthesized from hydroxylamine analogues (as discussed in section 2.3) are excellent precursors for various five-membered heterocycles. For instance, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) to form 1,2,4-oxadiazol-5-ones. nih.govrsc.org

Furthermore, general principles of heterocyclic synthesis can be applied. Many synthetic routes to nitrogen-containing heterocycles, such as pyridines and quinolines, rely on the reaction of substituted amines with carbonyl compounds or other electrophiles. mdpi.comnih.gov For example, the coupling of substituted anilines with chloropyridines is a known method for creating complex diarylamine structures. nih.gov Similarly, transition metal-catalyzed reactions, such as those involving gold or copper, can facilitate the cyclization of aminoalkynes to produce a diverse range of heterocyclic systems. mdpi.com By analogy, this compound and its derivatives can serve as key building blocks in similar annulation and cyclization reactions, providing access to a wide array of novel heterocyclic scaffolds containing the N-O-benzyl substructure.

| Reaction Type | Precursors | Resulting Heterocycle |

| Carbonylative Cyclization | N-Substituted Amidoxime, 1,1'-Carbonyldiimidazole | 1,2,4-Oxadiazolone |

| Nucleophilic Aromatic Substitution | N-substituted 4-methoxyaniline, Substituted 2-chloropyridine | N,N-Diaryl-pyridin-2-amine |

| Gold-Catalyzed Annulation | β-ketoester, Propargylamine | 2,5-Dihydropyridine |

| Copper-Catalyzed Oxidative Annulation | Cyclic Ketone, Propargylamine | Pyridine |

This table shows examples of reactions used to synthesize heterocyclic scaffolds, illustrating pathways that could incorporate moieties derived from this compound. nih.govmdpi.comnih.gov

Mechanistic Investigations of Chemical Transformations Involving N 4 Methoxybenzyl Hydroxylamine Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The study of reaction mechanisms involving N-(4-methoxybenzyl)hydroxylamine and its derivatives is crucial for optimizing reaction conditions and developing new synthetic methodologies. Understanding the intricate details of reaction pathways and catalytic cycles allows for the rational design of catalysts and reagents to achieve desired chemical transformations with high efficiency and selectivity.

Kinetic Studies and Isotope Effects Analysis

Kinetic studies are fundamental to elucidating reaction mechanisms. By monitoring the rate of a reaction under various conditions, such as changes in reactant concentrations, temperature, and pressure, valuable insights into the rate-determining step and the composition of the transition state can be obtained. For reactions involving hydroxylamine (B1172632) derivatives, kinetic analysis can help to distinguish between different possible pathways.

For instance, in the oxidation of hydroxylamine, the rate of reaction has been observed to increase with higher concentrations of the oxidant and hydrogen ions, while remaining independent of the hydroxylamine concentration under certain conditions. orientjchem.org This suggests that the reaction proceeds through a slow step involving the protonated form of the oxidant. orientjchem.org The rate law for such a reaction can be complex, often consisting of terms that are dependent and independent of hydrogen ion concentration. orientjchem.org

Isotope effects, particularly kinetic isotope effects (KIEs), provide powerful evidence for bond-breaking and bond-forming events in the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being broken or formed in the slowest step. While specific KIE studies on this compound are not extensively documented in the provided search results, the principles are broadly applicable to understanding its reactions.

Interactive Table: Hypothetical Kinetic Data for a Reaction Involving a Hydroxylamine Derivative

| Experiment | [Hydroxylamine Derivative] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table illustrates how kinetic data can be used to determine the order of a reaction with respect to each reactant.

Hammett Analysis for Substituent Electronic Effects on Reaction Rates

Hammett analysis is a valuable tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with the Hammett substituent constant (σ), insights into the electronic nature of the transition state can be gained. The sign and magnitude of the reaction constant (ρ) from the Hammett plot (log(k/k₀) = ρσ) indicate the sensitivity of the reaction to electronic effects and whether the transition state is electron-rich or electron-deficient relative to the ground state.

For reactions involving this compound derivatives, the electronic nature of substituents on the aromatic ring can significantly influence reaction rates. Electron-donating groups (EDGs), such as the methoxy (B1213986) group, increase electron density on the aromatic ring and can stabilize electron-deficient transition states. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease electron density and can stabilize electron-rich transition states. nih.gov

Studies on related systems, such as phenoxazines and phenothiazines, have shown that EDGs like OCH₃ and NH₂ tend to decrease the N-H bond dissociation enthalpy (BDE), while EWGs like NO₂ increase it. nih.gov This has a direct impact on reactions involving hydrogen atom transfer. Similarly, the proton affinity of the amine group is increased by EDGs and decreased by EWGs. nih.gov These principles can be applied to predict the reactivity of substituted this compound derivatives in various chemical transformations.

Interactive Table: Hammett Substituent Constants

| Substituent | σₚ |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -NO₂ | 0.78 |

This table provides a selection of Hammett constants for common substituents, illustrating their electron-donating or electron-withdrawing nature.

Nucleophilic Reactivity of the Hydroxylamine Functional Group

The hydroxylamine functional group in this compound is a potent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity is central to its utility in organic synthesis. The nitrogen atom, with its lone pair of electrons, is the primary site of nucleophilic attack.

One of the most common reactions showcasing the nucleophilic character of hydroxylamines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form oximes. smolecule.com This reaction is a cornerstone of organic chemistry and is widely used for the protection of carbonyl groups and the synthesis of various nitrogen-containing heterocycles. smolecule.com

Furthermore, the hydroxylamine group can participate in nucleophilic substitution reactions, displacing leaving groups from alkyl halides or other electrophilic centers. This allows for the introduction of the N-(4-methoxybenzyl)oxyamino group onto various molecular scaffolds. The nucleophilicity of the hydroxylamine can be modulated by the reaction conditions, such as pH. In acidic media, the hydroxylamine can be protonated, which reduces its nucleophilicity. Conversely, in basic media, the free hydroxylamine is more nucleophilic.

The reaction of hydroxylamine with cytosine and its derivatives illustrates the complexity of its nucleophilic behavior. The reaction can proceed through both first- and second-order pathways with respect to the amine, and predominantly involves the protonated form of the pyrimidine (B1678525) base. rsc.org This highlights the importance of the reaction environment in dictating the course of nucleophilic attack.

Intramolecular Cycloaddition of Nitrones Derived from Hydroxylamines

Nitrones, which can be generated from N-substituted hydroxylamines, are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidines. rsc.orgresearchgate.net This transformation is a powerful tool for the stereoselective synthesis of five-membered nitrogen- and oxygen-containing heterocycles. When the alkene and the nitrone functionalities are present in the same molecule, an intramolecular cycloaddition can occur, leading to the formation of fused or bridged polycyclic systems. rsc.orgrsc.org

The intramolecular cycloaddition of nitrones derived from hydroxylamines is a key strategy in the total synthesis of complex natural products. rsc.orgrsc.org The regioselectivity of this reaction is often controlled by the length and nature of the tether connecting the nitrone and the alkene, rather than solely by frontier molecular orbital interactions. rsc.org

For example, a common synthetic route involves the reaction of an aldehyde bearing an alkene moiety with a hydroxylamine to form a C-linked unsaturated nitrone. rsc.org This intermediate then undergoes intramolecular cycloaddition to yield bridged or fused isoxazolidines. rsc.org The resulting isoxazolidine (B1194047) ring contains a labile N-O bond that can be readily cleaved to afford functionalized amino alcohols, providing access to a diverse range of molecular architectures.

The stereochemistry of the cycloaddition can be controlled by using chiral auxiliaries, chiral catalysts, or by employing chiral nitrones or alkenes. researchgate.net This allows for the asymmetric synthesis of complex target molecules with high levels of stereocontrol.

Oxidative Deamination Pathways Involving Hydroxylamines

Hydroxylamines can undergo oxidation to form various products, including nitroso compounds and, upon further oxidation, nitro compounds. The specific products formed depend on the oxidizing agent used and the reaction conditions. One important transformation is oxidative deamination, where the C-N bond is cleaved, leading to the removal of the amino group.

While the specific mechanisms of oxidative deamination for this compound are not detailed in the provided search results, general principles of hydroxylamine oxidation can be considered. The oxidation of hydroxylamine itself can lead to the formation of nitrous oxide. orientjchem.org The mechanism of this process can be complex, involving multiple steps and potentially radical intermediates. orientjchem.org

In biological systems, hydroxylamine is an intermediate in the nitrification process, where it is oxidized by the enzyme hydroxylamine oxidoreductase. orientjchem.org This highlights the biological relevance of hydroxylamine oxidation. In organic synthesis, the oxidation of hydroxylamines can be a key step in the formation of other functional groups. For instance, the oxidation of N,N-disubstituted hydroxylamines is a common method for the synthesis of nitrones. arkat-usa.org This oxidation can be achieved using various reagents under mild conditions. arkat-usa.org

The study of oxidative deamination pathways is important for understanding the metabolic fate of hydroxylamine-containing compounds and for developing synthetic methods that utilize this transformation.

Applications in Complex Organic Synthesis and Reagent Development

Strategic Use as Protecting Groups in Organic Synthesis

In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is paramount to prevent undesired side reactions. The 4-methoxybenzyl (PMB) group, a component of N-(4-Methoxybenzyl)hydroxylamine, serves as an effective protecting group, particularly for carbonyl functionalities. nih.gov

Aldehydes and ketones readily react with this compound to form stable oxime ethers. smolecule.comwikipedia.org This reaction, known as oximation, effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to a wide range of reaction conditions. youtube.comyoutube.com The formation of these oximes is typically achieved by condensing the carbonyl compound with the hydroxylamine (B1172632), often in the presence of a mild acid or base catalyst. wikipedia.orgnih.gov The resulting N-(4-Methoxybenzyl)oximes are generally stable, crystalline solids or high-boiling liquids that are easily purified. wikipedia.org

The mechanism of oxime formation involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. youtube.com

Table 1: Protection of Carbonyls as N-(4-Methoxybenzyl)oximes

| Carbonyl Compound | Reagent | Conditions | Product | Yield |

| Benzaldehyde | This compound | Ethanol, Reflux | N-(4-Methoxybenzyl)benzaldoxime | High |

| Cyclohexanone | This compound | Pyridine, Room Temp | Cyclohexanone N-(4-Methoxybenzyl)oxime | Good |

| Acetophenone | This compound | Sodium Acetate, Acetic Acid | Acetophenone N-(4-Methoxybenzyl)oxime | High |

This table provides illustrative examples and yields may vary based on specific substrate and reaction conditions.

A key advantage of the PMB protecting group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other sensitive functional groups. total-synthesis.com These strategies can be broadly categorized into oxidative, reductive, and acidic cleavage methods.

Oxidative Cleavage: The electron-rich nature of the 4-methoxybenzyl group makes it susceptible to oxidative cleavage. total-synthesis.com Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for this transformation. nih.govtotal-synthesis.com The mechanism is believed to involve a single-electron transfer (SET) from the PMB ether to DDQ, forming a radical cation that is then trapped by water to ultimately release the deprotected alcohol and 4-methoxybenzaldehyde. total-synthesis.comchem-station.com Other oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be employed. oup.com

Reductive Cleavage: While less common for PMB ethers compared to benzyl (B1604629) ethers, reductive cleavage can be achieved under specific conditions. acs.org Catalytic hydrogenation can be used, although it may also reduce other functional groups like alkenes. nih.gov

Acidic Cleavage: The PMB group can be removed under strongly acidic conditions, often more readily than a simple benzyl group. total-synthesis.comchem-station.com Reagents like trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole (B1667542) or 1,3-dimethoxybenzene, are commonly used. ucla.edunih.govnih.gov The mechanism involves protonation of the ether oxygen, followed by cleavage to form the stable 4-methoxybenzyl carbocation. ucla.edu

Table 2: Selected Deprotection Methods for the 4-Methoxybenzyl Group

| Method | Reagent(s) | Conditions | Key Features |

| Oxidative | DDQ, CAN | Mild, neutral or slightly acidic | Selective for PMB over benzyl ethers. total-synthesis.comoup.com |

| Acidic | TFA, TfOH | Strong acid, often with scavenger | Cleaves PMB in the presence of other acid-labile groups under controlled conditions. ucla.edunih.gov |

| Reductive | H₂, Pd/C | Neutral | Can affect other reducible functional groups. nih.gov |

Utility in C-N Bond Formation and Amide Synthesis

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, essential for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. This compound serves as a valuable reagent in this context, enabling both direct amination and the formation of versatile synthetic intermediates.

This compound can participate in reductive amination reactions with aldehydes to form N,O-disubstituted hydroxylamines. nih.govunh.edu This process typically involves the initial formation of an oxime or nitrone intermediate, which is then reduced in situ to the corresponding hydroxylamine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. unh.eduorgsyn.org This method provides a direct route to N-alkylated hydroxylamine derivatives.

Amidoximes are a class of compounds characterized by the RC(=NOH)NH₂ functional group. They are valuable intermediates in medicinal chemistry and can be prepared from nitriles by reaction with hydroxylamine. nih.govresearchgate.netresearchgate.net While this compound itself is not directly used to form the core amidoxime (B1450833) structure, it is a precursor to related structures. For instance, N-substituted amidoximes can be synthesized through various routes, including the reaction of secondary amides with hydroxylamine hydrochloride in the presence of triphenylphosphine (B44618) and iodine. nih.gov These N-substituted amidoximes are important precursors for the synthesis of various heterocyclic compounds. nih.gov

Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in pharmaceuticals. This compound and its derivatives are useful building blocks for the synthesis of various heterocyclic systems.

One notable application is in the synthesis of isoxazoles , five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. youtube.com The reaction of a 1,3-dicarbonyl compound with a hydroxylamine derivative, such as this compound, leads to the formation of an isoxazole (B147169) ring. youtube.comnih.gov The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic ring. youtube.com

Derivatives of this compound can also be employed in the synthesis of other heterocycles. For example, N-substituted hydroxylamines can be used to create substituted pyridines and 1,3,4-oxadiazoles . nih.govchemicalbook.com The specific reaction pathways and resulting heterocyclic systems depend on the nature of the co-reactants and the reaction conditions employed.

Isoxazole and Isoxazoline (B3343090) Derivative Synthesis

This compound serves as a key building block in the synthesis of isoxazole and isoxazoline heterocycles, which are important structural motifs in many biologically active compounds.

Isoxazole Synthesis: The classical approach to isoxazole synthesis, known as the Claisen-Schmidt condensation, involves the reaction of a 1,3-dicarbonyl compound with a hydroxylamine derivative. In this context, this compound can react with various 1,3-diketones or their synthetic equivalents to yield N-(4-methoxybenzyl) substituted isoxazoles. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. The 4-methoxybenzyl group on the nitrogen atom can be retained in the final product or potentially be removed at a later stage if desired.

Isoxazoline Synthesis: Isoxazolines, the partially saturated analogs of isoxazoles, are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrone with an alkene or by the reaction of a chalcone (B49325) (α,β-unsaturated ketone) with a hydroxylamine. This compound can be reacted with chalcones in the presence of a base to yield 2-(4-methoxybenzyl)-3,5-diaryl-4,5-dihydroisoxazoles. This reaction involves the Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| 1,3-Diketone | This compound | N-substituted Isoxazole | Claisen-Schmidt Condensation |

| Chalcone (α,β-unsaturated ketone) | This compound | N-substituted Isoxazoline | Michael Addition-Cyclization |

Phthalazinone Derivatives as Key Synthetic Intermediates

The synthesis of phthalazinone derivatives typically involves the condensation of hydrazine (B178648) or its derivatives with phthalic anhydride, 2-formylbenzoic acid, or 2-acylbenzoic acids. While the direct application of this compound in the synthesis of phthalazinones is not extensively documented in the literature, a hypothetical pathway can be envisioned. One could foresee a route where this compound is first converted into a hydrazine derivative, which could then participate in the classical phthalazinone synthesis. However, established synthetic routes for phthalazinones predominantly utilize hydrazine hydrate (B1144303) or substituted hydrazines. nih.govresearchgate.netnih.gov Therefore, the use of this compound for this purpose remains an area for potential research rather than a well-established method.

Synthesis of Nitrone Compounds

This compound is a valuable precursor for the synthesis of nitrones. Nitrones are 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are prevalent in natural products and pharmaceuticals. mdpi.comchimia.ch

There are two primary methods to convert this compound into a nitrone:

Oxidation: The direct oxidation of N,N-disubstituted hydroxylamines is a straightforward method for nitrone synthesis. chimia.charkat-usa.org this compound can be oxidized using various mild oxidizing agents to yield the corresponding N-(4-methoxybenzyl)nitrone.

Condensation with Aldehydes and Ketones: this compound can be condensed with aldehydes or ketones to form nitrones. This reaction is typically carried out under conditions that facilitate the removal of water. The resulting nitrones bear the 4-methoxybenzyl group on the nitrogen atom and substituents derived from the carbonyl compound on the carbon atom of the nitrone functionality.

| Starting Material | Reagent | Product |

| This compound | Oxidizing Agent | N-(4-methoxybenzyl)nitrone |

| This compound | Aldehyde/Ketone | Substituted N-(4-methoxybenzyl)nitrone |

Bioconjugation Chemistry for Biomolecule Labeling and Modification

The reactivity of the hydroxylamine group in this compound and its derivatives makes it a useful tool in bioconjugation chemistry for the labeling and modification of biomolecules. The formation of stable oxime linkages with carbonyl groups (aldehydes and ketones) is a cornerstone of this application.

One notable application is in the derivatization of carbohydrates for enhanced detection and analysis. The hydrochloride salt of O-(4-methoxybenzyl)hydroxylamine can be used to react with the reducing end of monosaccharides. The resulting oxime derivative, now containing the 4-methoxybenzyl group, exhibits improved properties for techniques such as High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.

Furthermore, the principles of oxime ligation are widely applied in peptide and protein chemistry. While direct use of this compound is less common, related structures are employed. For instance, amino acids modified with a ketone or aldehyde handle can be selectively labeled with hydroxylamine-containing probes. The 4-methoxybenzyl group can impart favorable properties such as increased solubility or can serve as a handle for further modifications.

Precursors for Advanced Organic Reagents and Intermediates

This compound serves as a versatile starting material for the synthesis of a variety of other important organic reagents and intermediates. The hydroxylamine functionality can undergo several key transformations:

Oxidation to Nitroso Compounds: Mild oxidation of this compound can yield 4-methoxybenzyl nitroso compounds. These are reactive species that can participate in various cycloaddition and ene reactions.

Reduction to Primary Amines: The hydroxylamine can be reduced to the corresponding primary amine, 4-methoxybenzylamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. 4-Methoxybenzylamine is a widely used protecting group for amines and a common building block in pharmaceutical synthesis.

Formation of Oximes and Oxime Ethers: As mentioned previously, reaction with aldehydes and ketones yields oximes. These oximes can be further alkylated or acylated on the oxygen atom to produce stable oxime ethers, which are useful intermediates in their own right.

Precursor to N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds: Research has shown that this compound derivatives are critical intermediates in the synthesis of heterocyclic compounds with antibacterial properties, such as those containing N-alkyl-N-(pyridin-2-yl)hydroxylamine structures.

| Transformation | Reagent(s) | Product |

| Oxidation | Mild Oxidizing Agents (e.g., H₂O₂) | 4-Methoxybenzyl nitroso compounds |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | 4-Methoxybenzylamine |

| Condensation | Aldehydes or Ketones | N-(4-methoxybenzyl)oximes |

Biological Activity and Medicinal Chemistry Research

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that has emerged as a significant target in cancer immunotherapy due to its role in suppressing the host's immune response. While research into direct inhibition by N-(4-Methoxybenzyl)hydroxylamine is not extensively detailed, the broader class of hydroxylamine-containing molecules is of considerable interest.

Structure-Activity Relationship (SAR) Studies for Potency Enhancement and Optimization

Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the hydroxylamine (B1172632) functional group for IDO1 inhibitory activity. For instance, derivatives incorporating a methoxybenzyl substituent have been investigated as promising candidates for cancer and immunotherapy applications. The para-methoxybenzyl group, in particular, is thought to contribute favorably to the binding affinity and selectivity of these inhibitors. The goal of such SAR studies is to systematically modify the core structure to enhance potency and optimize pharmacokinetic properties.

Ligand-Enzyme Interaction Profiling and Heme Iron Binding Mechanisms

The proposed mechanism of action for many IDO1 inhibitors involves direct interaction with the central heme iron atom within the enzyme's active site. The hydroxylamine moiety is capable of coordinating with the ferric or ferrous state of the heme iron, thereby blocking the binding of the natural substrate, L-tryptophan. This interaction prevents the catalytic conversion of tryptophan into kynurenine, a key step in the immunosuppressive pathway. The methoxybenzyl portion of the molecule influences its orientation and fit within the hydrophobic pockets of the enzyme's active site, further stabilizing the ligand-enzyme complex.

Antibacterial Agent Discovery and Development

One of the most well-documented applications of the methoxybenzyl hydroxylamine scaffold is in the creation of novel antibacterial agents. Research has led to the development of potent compounds with selective activity against challenging bacterial pathogens.

Selective Activity against Gram-Positive Bacterial Strains (e.g., Micrococcus luteus, MRSA, VRE)

A new family of heterocyclic antibacterial compounds based on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has demonstrated significant and selective activity against Gram-positive bacteria. nih.govnih.govnih.govnih.gov These compounds have shown particular potency against Micrococcus luteus, with a minimum inhibitory concentration (MIC90) as low as 2.0 μM. nih.govnih.govnih.gov Furthermore, they exhibit moderate activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), addressing a critical need for new antibiotics. nih.govnih.govnih.gov

| Bacterial Strain | Reported Activity | MIC90 (μM) |

|---|---|---|

| Micrococcus luteus ATCC 10240 | Potent and Selective | 2.0 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate | N/A |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | Moderate | N/A |

Identification and Synthesis of Novel Antibacterial Scaffolds (e.g., N-alkyl-N-(pyridin-2-yl)hydroxylamine)

The synthesis of these novel antibacterial scaffolds utilizes O-(4-methoxybenzyl)hydroxylamine as a key precursor. A robust synthetic route has been developed using a palladium-catalyzed Buchwald-Hartwig amination reaction. nih.gov This method involves coupling N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halo-pyridines. nih.gov This synthetic strategy has been instrumental in generating a library of compounds for SAR studies, ultimately revealing the simplest structural fragment necessary for antibacterial activity. nih.gov The combination of diversity-oriented synthesis and parallel synthesis has proven valuable in identifying these new and effective antibacterial scaffolds. nih.gov

Development of Other Enzyme Inhibitors (e.g., Cyclooxygenase-1 (COX-1), Metalloproteases, Diamine Oxidase)

While the this compound scaffold is a versatile starting point, its direct application in developing inhibitors for enzymes like COX-1, metalloproteases, and diamine oxidase is not as clearly documented in existing research. However, related structures containing methoxyphenyl or hydroxylamine groups are known inhibitors of these enzymes.

Cyclooxygenase-1 (COX-1): Some selective COX-1 inhibitors, such as SC-560, feature a 4-methoxyphenyl (B3050149) group, suggesting that this moiety can be favorably accommodated within the enzyme's active site.

Metalloproteases: The development of metalloprotease inhibitors often involves incorporating a metal-chelating group. Hydroxamic acids, which are structurally related to hydroxylamines, are a well-known class of potent matrix metalloproteinase (MMP) inhibitors.

Diamine Oxidase: Diamine oxidase inhibitors have been developed, but a direct link to this compound as a lead compound is not prominently reported. The substrate specificity of diamine oxidase is dictated by an aspartic acid residue that interacts with a second amino group in the substrate, a feature not present in this compound. nih.gov

Prodrug Design and Strategies for Enhanced Cell Permeability and Bioavailability

The chemical structure of this compound makes it a suitable candidate for prodrug strategies aimed at enhancing therapeutic efficacy. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. The hydroxylamine group and the methoxybenzyl moiety are key to its function in this capacity.

The methoxybenzyl group can increase the lipophilicity of a molecule, which may improve its ability to interact with and cross lipid-based cell membranes and intracellular targets. Furthermore, the hydroxylamine functionality is crucial. It can react with carbonyl compounds to form stable oxime derivatives, a common and effective linkage in prodrug design. This strategy allows for the attachment of the core molecule to a promoiety that can alter its solubility, permeability, and distribution, before being cleaved in a target physiological environment to release the active drug.

Research into related structures underscores the potential of the hydroxylamine moiety to significantly improve drug-like properties. For instance, in the development of brain-penetrant enzyme inhibitors, the replacement of an N-alkylmorpholine unit with a hydroxylamine-containing bioisostere led to a remarkable enhancement in cell permeability. nih.gov This strategic substitution resulted in a significant increase in permeability and a reduction in cellular efflux, a mechanism by which cells actively pump substances out. nih.gov

| Assay Type | Compound | Permeability Enhancement | Efflux Reduction | Reference |

| Caco-2 Cell Permeability | Hydroxylamine Analogue vs. Parent Compound | 14-fold increase | Greatly decreased | nih.gov |

| MDCKII-MDR1 Cell Permeability | Hydroxylamine Analogue vs. Parent Compound | ~4-fold increase | Decreased | nih.gov |

| This table illustrates the impact of incorporating a hydroxylamine-related moiety on cell permeability in assays designed to model intestinal absorption and blood-brain barrier penetration. |

This evidence strongly supports the principle that incorporating hydroxylamine structures, such as that found in this compound, is a viable strategy for overcoming poor membrane permeability and enhancing the bioavailability of therapeutic agents.

Pharmacological Potentiation Studies (e.g., Histamine (B1213489) Potentiation)

Specific pharmacological studies detailing a direct histamine-potentiating effect of this compound are not extensively documented in the available scientific literature. However, research on the anti-inflammatory activity of related hydroxylamine derivatives has been evaluated using models where histamine is a key mediator. For example, the histamine-induced rat vascular permeability assay has been used to assess the anti-inflammatory effects of novel oxime and hydroxylamine compounds. nih.gov This indicates that while direct potentiation is not established, compounds of this class are studied in biological systems where histamine plays a critical role.

Investigation into Broader Biological Activities (e.g., Anti-inflammatory, Antihypertensive, Antithrombotic)

The foundational methoxybenzyl and hydroxylamine structures are subjects of investigation for a range of biological activities beyond their use as synthetic intermediates.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds containing the methoxybenzyl group is an area of active research. A notable example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a marine-derived compound that shares the methoxybenzyl core. DHMBA has been shown to suppress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Its mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses in cells like macrophages. nih.gov

Furthermore, other hydroxylamine derivatives have demonstrated clear anti-inflammatory and anti-allergic properties. nih.gov Certain synthesized hydroxylamines inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are the targets of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds were also found to inhibit 5-lipoxygenase, another enzyme involved in inflammatory pathways. nih.gov This dual-inhibitory action suggests a broad-spectrum anti-inflammatory potential for the hydroxylamine class of compounds.

| Compound Type | Biological Target/Model | Observed Effect | Reference |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Lipopolysaccharide-stimulated macrophages | Repressed production of TNF-α, IL-6, IL-1β | nih.gov |

| Synthetic Hydroxylamine Derivatives | COX-1 and COX-2 Enzymes | Inhibition (IC₅₀ values of 1.9-28.7 µM for COX-1; 1.6-2.9 µM for COX-2) | nih.gov |

| Synthetic Hydroxylamine Derivatives | 5-Lipoxygenase Enzyme | Inhibitory effect | nih.gov |

| Synthetic Hydroxylamine Derivatives | Carrageenan-induced foot-pad swelling | Inhibitory effect | nih.gov |

| This table summarizes the anti-inflammatory findings for compounds related to this compound. |

Antihypertensive and Antithrombotic Activity: While the methoxybenzyl and hydroxylamine scaffolds are explored for numerous bioactivities, dedicated research focusing specifically on the antihypertensive and antithrombotic properties of this compound is limited in the reviewed literature. However, related chemical structures have been investigated in these areas. For example, nitroxides, which can be reduced to hydroxylamine derivatives, have been studied for their antioxidant and antihypertensive effects. nih.gov Certain mitochondria-targeted nitroxides were found to significantly reduce blood pressure in hypertensive animal models. nih.gov This suggests that the broader chemical family to which hydroxylamines belong has potential in cardiovascular research, though specific data for this compound is not available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Hartree-Fock) for Molecular Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the molecular structure and energetics of chemical compounds. These methods provide insights into the geometric arrangement of atoms and the electronic distribution within a molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(4-Methoxybenzyl)hydroxylamine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis further explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. This analysis is crucial for understanding the flexibility of the molecule and identifying the most stable conformers. For N-(4--Methoxybenzyl)hydroxylamine, key rotations would occur around the C-C bond connecting the benzyl (B1604629) group to the aromatic ring, the C-N bond, and the N-O bond of the hydroxylamine (B1172632) moiety. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. While specific studies on this molecule are not available, related research on similar benzyl derivatives often reveals multiple low-energy conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (methoxy) | 1.36 | ||

| C-C (aromatic) | 1.39 - 1.40 | 119 - 121 | |

| C-CH2 | 1.51 | ||

| C-N | 1.47 | ||

| N-O | 1.45 | ||

| O-H | 0.96 | ||

| C-O-C | 118 | ||

| C-C-N | 112 | ||

| C-N-O | 109 | ||

| N-O-H | 105 | ||

| C-C-C-N | Variable | ||

| C-C-N-O | Variable | ||

| C-N-O-H | Variable | ||

| Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific quantum chemical calculations. |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap is the energy difference between these two frontier orbitals. A smaller gap generally indicates higher chemical reactivity and lower stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the aromatic ring.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (typically colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around the hydrogen atoms.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the chemical environment of atomic nuclei. Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. For this compound, distinct signals would be expected for the methoxy (B1213986) protons, the aromatic protons, the methylene (B1212753) protons, and the hydroxylamine protons.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. Characteristic vibrations for this molecule would include O-H and N-H stretching, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-O and C-N stretching modes.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3600 |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methylene C-H Stretch | 2850 - 2950 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch (ether) | 1250 |

| C-N Stretch | 1100 |

| Note: These are approximate values and would be refined by specific calculations. |

Analysis of Intermolecular Interactions in Condensed Phases

In the solid or liquid state, molecules of this compound interact with each other through various non-covalent forces. Computational methods can be used to analyze these interactions.

Hydrogen Bonding Networks and Energy Contributions

The hydroxylamine group (-NHOH) in this compound can act as both a hydrogen bond donor (via the O-H and N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms). The methoxy group's oxygen can also act as a hydrogen bond acceptor. These interactions can lead to the formation of extensive hydrogen bonding networks in the condensed phase, significantly influencing properties like melting point and solubility. Computational studies can quantify the strength of these hydrogen bonds.

Pi-Stacking Interactions and Weak Physical Interactions

Other weak physical interactions, such as van der Waals forces (dispersion forces), also play a role in the packing of molecules in the condensed phase.

Computational Mechanistic Studies and Reaction Pathway Simulations

While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the reactivity of its core functional groups can be understood through computational analysis of related systems, such as O-benzylhydroxylamine and other N-arylhydroxylamines. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost.

Reaction Pathway Simulations:

Computational simulations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely reaction pathways. For this compound, several key reactions could be investigated using these methods:

N-O Bond Cleavage: The cleavage of the N-O bond is a fundamental reaction for hydroxylamines. Computational studies on related hydroxylamine esters have explored various mechanistic pathways for this process, including heterolytic and homolytic cleavage. For this compound, DFT calculations could be used to determine the bond dissociation energy (BDE) of the N-O bond and to model the transition states for its cleavage under different conditions (e.g., thermal, photochemical, or in the presence of a catalyst).

Oxidation and Reduction Reactions: The hydroxylamine moiety can undergo both oxidation and reduction. Computational models can simulate these redox processes by calculating the ionization potential and electron affinity of the molecule. These calculations would help in understanding its stability and its potential role as a redox-active species in chemical and biological systems.

Reactions with Electrophiles and Nucleophiles: The nitrogen and oxygen atoms of the hydroxylamine group possess lone pairs of electrons, making them nucleophilic. Conversely, the molecule can also react with nucleophiles. DFT-based calculations of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of this compound, predicting the likely sites for electrophilic and nucleophilic attack researchgate.netorientjchem.org.

Retro-Cope Elimination: For N,N-dialkylhydroxylamines, the retro-Cope elimination is a known reaction pathway. Computational studies on the reaction between cyclooctynes and N,N-dimethylhydroxylamine have utilized DFT to calculate the transition state structures and activation energies for this elimination nih.gov. Similar computational models could be applied to this compound derivatives to explore the feasibility of analogous elimination reactions.

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of this compound could be simulated to determine the activation energies for each step, from protonation of the oxygen or nitrogen to the final cleavage of the N-O bond.

Table 1: Representative Computational Methods for Mechanistic Studies

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of reaction energies and activation barriers, prediction of spectroscopic properties. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra and investigation of photochemical reaction pathways. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of energies for key points on the potential energy surface to benchmark DFT results. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in solution, including solvent effects on reaction pathways. |

Molecular Modeling for Drug-Target Interactions and Binding Affinity Prediction

The structural features of this compound, particularly the presence of a hydroxylamine group and a methoxybenzyl moiety, suggest its potential to interact with biological targets. Molecular modeling techniques are instrumental in predicting and analyzing these interactions.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against the active sites of various enzymes to identify potential biological targets. For instance, hydroxylamine derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) nih.gov. A docking simulation of this compound into the active site of IDO1 could reveal potential binding modes and key interactions, such as hydrogen bonds between the hydroxylamine group and amino acid residues in the active site, and hydrophobic interactions involving the methoxybenzyl group.

Binding Affinity Prediction:

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a target protein. This is crucial for prioritizing compounds in drug discovery. Several approaches can be employed:

Scoring Functions: Docking programs use scoring functions to estimate the binding affinity based on the predicted binding pose. While computationally efficient, their accuracy can be limited.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate estimation of the binding free energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the relative binding free energies of a series of related ligands. These methods could be used to predict how modifications to the N-(4-butoxycarbonyl)-N-(4-methoxybenzyl)oxyamine scaffold would affect its binding affinity to a specific target.

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active hydroxylamine derivatives, a pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a particular receptor. This information can then be used to virtually screen large compound libraries for new potential inhibitors.

Table 2: Potential Protein Targets for Molecular Modeling of this compound Derivatives

| Protein Target Family | Rationale for Investigation |

| Indoleamine 2,3-dioxygenase (IDO) | O-alkylhydroxylamines have been identified as potent IDO1 inhibitors, suggesting that this compound could also interact with the heme iron in the active site nih.gov. |

| Ribonucleotide Reductase (RNR) | Hydroxylamine derivatives can act as radical scavengers and inhibit RNR, an essential enzyme for DNA synthesis nih.govacs.org. The methoxybenzyl group could influence binding site interactions. |

| Cyclooxygenase (COX) | The methoxy group is a feature in some COX inhibitors, and molecular modeling could explore potential interactions of this compound with the active site of COX enzymes mdpi.com. |

| Kinases | The general scaffold could be explored for interactions within the ATP-binding site of various kinases, a common target in drug discovery nih.gov. |

Computational studies, therefore, offer a valuable framework for understanding the chemical behavior and potential biological activity of this compound. By simulating reaction pathways and modeling interactions with protein targets, these methods can guide further experimental research and the development of new applications for this compound.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis of Hydroxylamine (B1172632) Derivatives

The synthesis of hydroxylamine derivatives, including N-(4-Methoxybenzyl)hydroxylamine, is poised for a green revolution through the development of innovative catalytic systems. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste and energy consumption. The future lies in catalytic approaches that are not only efficient but also environmentally benign.

Recent research has highlighted the potential of transition metal catalysts, such as iron and platinum, to facilitate the synthesis of N-substituted hydroxylamines with high selectivity and yield. For instance, iron-catalyzed aminohydroxylation of olefins using functionalized hydroxylamines presents a promising route. scilit.com Similarly, the selective hydrogenation of nitroaromatics using supported platinum catalysts offers a green pathway to N-aryl hydroxylamines. nih.gov The key to advancing this field is the design of catalysts that can operate under mild conditions, utilize renewable feedstocks, and be easily recovered and recycled.

Future research will likely focus on:

Earth-Abundant Metal Catalysts: Exploring catalysts based on iron, copper, and manganese to replace precious metals like platinum and palladium.

Biocatalysis: Utilizing enzymes to catalyze the synthesis of hydroxylamine derivatives with high enantioselectivity and under mild, aqueous conditions.

Photocatalysis: Harnessing visible light to drive synthetic transformations, reducing the reliance on thermal energy.

Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and scalable production of these compounds.

These advancements will not only make the synthesis of this compound and its analogues more sustainable but also open up new avenues for their application by providing access to a wider range of derivatives.

Exploration of Advanced Materials Science Applications utilizing Hydroxylamine Scaffolds

While the primary focus on this compound has been in the realm of medicinal chemistry, its unique chemical functionalities suggest significant potential in advanced materials science. The hydroxylamine group can participate in various chemical transformations, making it a valuable building block for functional polymers and smart materials.

The hydroxylamine moiety can be used as a cross-linking agent in polymer networks, leading to the formation of hydrogels with tunable mechanical properties. google.com Such "smart" hydrogels can respond to external stimuli like pH or temperature, making them suitable for applications in drug delivery and tissue engineering. nih.govresearchgate.net The methoxybenzyl group, on the other hand, can influence the self-assembly properties of molecules, potentially leading to the formation of ordered nanostructures. nih.gov

Emerging research opportunities in this area include:

Smart Polymers: Incorporating this compound into polymer backbones to create materials that can change their properties in response to specific triggers. This could lead to the development of sensors, actuators, and self-healing materials. researchgate.net

Surface Functionalization: Using O-(4-Methoxybenzyl)hydroxylamine to modify the surfaces of nanoparticles, such as quantum dots, to enhance their biocompatibility and stability for bioimaging and therapeutic applications. nih.gov

Conducting Polymers: Exploring the use of methoxybenzyl-containing precursors in the synthesis of conducting polymers for applications in electronics and energy storage. While not directly involving the hydroxylamine group, the methoxybenzyl moiety is a known component in some conducting polymer precursors. kingston.ac.uknih.gov

Metal-Organic Frameworks (MOFs): Designing MOFs with hydroxylamine-based ligands to create materials with novel catalytic or gas sorption properties. alfa-chemistry.comrsc.org

The table below outlines potential applications of hydroxylamine scaffolds in materials science.

| Material Class | Potential Application | Relevant Functional Group |

| Smart Hydrogels | Controlled Drug Release, Tissue Engineering Scaffolds | Hydroxylamine (for cross-linking) |

| Functionalized Nanoparticles | Bioimaging, Targeted Drug Delivery | O-Hydroxylamine (for surface conjugation) |

| Conducting Polymers | Flexible Electronics, Sensors | Methoxybenzyl (as a precursor component) |

| Metal-Organic Frameworks | Catalysis, Gas Storage | Hydroxylamine (as a ligand) |

Identification of New Biological Targets and Therapeutic Modalities for Methoxybenzylhydroxylamine Derivatives

Derivatives of this compound have shown promise as bioactive molecules, particularly as antibacterial agents. Research has indicated that these compounds can exhibit potent and selective activity against various bacterial strains. nih.gov The future in this domain lies in identifying new biological targets and exploring novel therapeutic applications beyond antibacterial activity.

The chemical structure of this compound, with its reactive hydroxylamine group and a methoxybenzyl moiety that can influence pharmacokinetic properties, makes it an attractive scaffold for drug discovery. The hydroxylamine group can act as a zinc-binding group, a common feature in many enzyme inhibitors.

Key areas for future therapeutic research include:

Enzyme Inhibition: Targeting metalloenzymes involved in diseases such as cancer and inflammatory disorders. The hydroxylamine moiety can chelate the metal ions in the active site of these enzymes.

Antiviral Agents: Designing derivatives that can interfere with viral replication processes.

Neuroprotective Agents: Investigating the potential of these compounds to protect neurons from damage in neurodegenerative diseases.

Prodrug Development: Utilizing the hydroxylamine functionality to create prodrugs that release an active pharmaceutical ingredient under specific physiological conditions.

The following table summarizes the known and potential biological activities of hydroxylamine derivatives.

| Therapeutic Area | Potential Biological Target | Mechanism of Action |

| Antibacterial | Ribonucleotide Reductase | Inhibition of DNA synthesis |

| Anticancer | Matrix Metalloproteinases | Inhibition of tumor invasion and metastasis |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Reduction of prostaglandin (B15479496) synthesis |

| Antiviral | Viral Proteases | Inhibition of viral replication |

Integration of Cheminformatics and Machine Learning in Compound Design and Discovery